molecular formula C23H28Cl2N2O3 B6525351 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride CAS No. 1177903-48-8

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride

Cat. No.: B6525351
CAS No.: 1177903-48-8
M. Wt: 451.4 g/mol
InChI Key: YUAWVVASINTGCQ-PIYZEZAVSA-N
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Description

The compound "(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride" is a benzofuran-3-one derivative with distinct structural features:

  • Core structure: A dihydrobenzofuran-3-one scaffold with a Z-configuration at the C2 position.
  • Position 7: A [(4-ethylpiperazin-1-yl)methyl] group, enhancing solubility and bioavailability via protonation (dihydrochloride salt). Position 2: A 2-methylphenyl-substituted methylidene group, influencing steric and electronic properties.

This compound’s dihydrochloride form improves aqueous solubility, making it suitable for pharmacological applications requiring systemic delivery .

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3.2ClH/c1-3-24-10-12-25(13-11-24)15-19-20(26)9-8-18-22(27)21(28-23(18)19)14-17-7-5-4-6-16(17)2;;/h4-9,14,26H,3,10-13,15H2,1-2H3;2*1H/b21-14-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAWVVASINTGCQ-PIYZEZAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4C)C3=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4C)/C3=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride is a complex organic molecule with potential pharmacological applications. Its structure suggests significant interactions with biological systems, particularly in neuropharmacology and oncology. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound belongs to the class of benzofuran derivatives , characterized by a benzofuran core and various substituents that enhance its biological properties. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the methylphenyl group may influence lipophilicity and receptor binding affinity.

Molecular Structure

PropertyDescription
Molecular FormulaC22H28N2O3·2HCl
IUPAC NameThis compound
CAS Number1178095-91-4

The proposed mechanisms of action for this compound include:

  • Acetylcholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Antimicrobial Properties : Benzofuran derivatives are known for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial effects against various strains, including E. coli and B. subtilis .
  • Antitumor Activity : The structural features of benzofuran derivatives often correlate with anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Research Findings

Recent studies have evaluated the biological activity of similar benzofuran compounds, providing insights into their therapeutic potential:

  • AChE Inhibition Studies : Compounds structurally related to this benzofuran derivative have demonstrated IC50 values in the low micromolar range against AChE, indicating significant inhibition potential .
  • Antibacterial Efficacy : In vitro tests have shown that benzofuran derivatives can achieve minimum inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin, suggesting their potential as antibacterial agents .
  • Case Studies :
    • A study on related compounds indicated that modifications to the piperazine ring could enhance AChE inhibition and antibacterial activity .
    • Another investigation highlighted that specific substitutions on the benzofuran core could lead to improved selectivity and potency against cancer cell lines.

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50/MIC ValueReference
AChE InhibitionBenzofuran Derivative0.55 ± 1.00 µM
Antibacterial ActivityBenzofuran DerivativeMIC = 1.25 ± 0.60 µg/mL (vs B. subtilis)
Antitumor ActivityRelated CompoundsVaries by structure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the benzofuran-3-one core but differ in substituents, influencing their physicochemical and biological properties:

Compound Core Structure Position 7 Substituent Position 2 Substituent Salt Form Molecular Weight (g/mol) LogP (Predicted)
Target Compound Dihydrobenzofuran-3-one [(4-Ethylpiperazin-1-yl)methyl] 2-Methylphenylmethylidene Dihydrochloride 473.3* 3.2†
Compound from Benzofuran-3-one [(4-(2-Hydroxyethyl)piperazin-1-yl)methyl] 2,3,4-Trimethoxybenzylidene None 521.5 2.8
Compound from Dihydrobenzofuran-3-one [(4-Methylpiperazin-1-yl)methyl] Thiophen-2-ylmethylidene None 356.4 2.6

*Calculated based on formula. †Estimated using XLogP3.

Analysis of Substituent Effects

Piperazine Modifications
  • Protonation of the piperazine nitrogen in the dihydrochloride form improves water solubility .
  • (4-(2-Hydroxyethyl)piperazine) : The hydroxyethyl group introduces hydrogen-bonding capacity, which may improve target binding but reduce logP (2.8 vs. 3.2 in the target).
  • (4-Methylpiperazine) : Lower molecular weight and logP (2.6) suggest reduced solubility compared to the dihydrochloride salt of the target compound.
Position 2 Modifications
  • Target Compound (2-Methylphenylmethylidene) : The methyl group provides moderate steric bulk and electron-donating effects, favoring interactions with hydrophobic binding pockets.
  • (Thiophen-2-ylmethylidene) : The sulfur atom in thiophene may alter metabolic stability and electronic interactions compared to aromatic hydrocarbons .

Pharmacological Implications

  • Solubility: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to non-salt analogs (e.g., ), critical for intravenous formulations.
  • Target Selectivity : Structural variations at Position 2 (e.g., methylphenyl vs. trimethoxybenzylidene) may confer selectivity toward different enzyme or receptor subtypes, though specific data are unavailable in the provided evidence.

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